Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Aminophenoxy)acetonitrile (CAS No. 169286-84-4), a key intermediate in pharmaceutical research and development. As a Senior Application Scientist, the imperative is not merely to present data but to elucidate the story it tells about molecular structure, purity, and functionality. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. We will explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural confirmation. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical characterization for confident decision-making in their workflows.
Introduction: The Analytical Imperative
In the landscape of modern drug discovery, the unambiguous characterization of molecular entities is the bedrock upon which all subsequent research is built. 2-(4-Aminophenoxy)acetonitrile is a versatile bifunctional molecule, incorporating a primary aromatic amine, an ether linkage, and a nitrile group. This unique combination of functionalities makes it a valuable synthon for constructing more complex bioactive molecules. However, its utility is directly proportional to the confidence in its structural integrity.
Spectroscopic techniques are the primary tools for achieving this confidence. They act as non-destructive interrogators of molecular architecture:
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Nuclear Magnetic Resonance (NMR) Spectroscopy maps the carbon-hydrogen framework, revealing the precise connectivity and electronic environment of each atom.
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Infrared (IR) Spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.
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Mass Spectrometry (MS) provides the exact molecular weight and offers clues to the molecule's stability and fragmentation patterns.
This guide will synthesize data from these three pillars of analytical chemistry to construct a complete and validated spectroscopic profile of 2-(4-Aminophenoxy)acetonitrile.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectral data, the atoms of 2-(4-Aminophenoxy)acetonitrile are numbered as shown in the diagram below. This convention will be used throughout the guide for spectral assignments.
Caption: Structure of 2-(4-Aminophenoxy)acetonitrile with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The data presented here were acquired in deuterated chloroform (CDCl₃), a common non-protic solvent that provides excellent signal resolution.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum provides a quantitative count of the different types of non-exchangeable protons and reveals their neighboring environments through spin-spin coupling.
Table 1: ¹H NMR Data for 2-(4-Aminophenoxy)acetonitrile (600 MHz, CDCl₃)
| Chemical Shift (δ, ppm) |
Multiplicity |
Coupling Constant (J, Hz) |
Integration |
Assignment |
| 6.83 |
Doublet (d) |
8.4 |
2H |
H2, H6 |
| 6.65 |
Doublet (d) |
8.4 |
2H |
H3, H5 |
| 4.66 |
Singlet (s) |
- |
2H |
H7 |
| 3.56 | Broad Singlet (br. s) | - | 2H | -NH₂ |
Interpretation:
The spectrum displays four distinct signals, perfectly accounting for the molecule's eight protons.
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Aromatic Region (6.5-7.0 ppm): The presence of two doublets at 6.83 and 6.65 ppm is classic for a 1,4-disubstituted (para) benzene ring.
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The downfield doublet at 6.83 ppm (H2, H6) corresponds to the protons ortho to the electron-donating ether oxygen. The oxygen's lone pairs deshield these protons less effectively than the amine group, resulting in a downfield shift.
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The upfield doublet at 6.65 ppm (H3, H5) represents the protons ortho to the strongly electron-donating amino group (-NH₂). This group increases electron density on the ring, causing a significant shielding effect and an upfield shift.
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The coupling constant of J = 8.4 Hz is characteristic of ortho-coupling between adjacent protons on an aromatic ring, confirming the substitution pattern.[1]
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Aliphatic Region (4.0-5.0 ppm): The sharp singlet at 4.66 ppm (H7) , integrating to 2H, is assigned to the methylene protons of the acetonitrile group (-O-CH₂-CN).[1] Its downfield position is a direct result of the deshielding effect of the adjacent electronegative oxygen atom. The absence of splitting (a singlet) indicates there are no protons on the adjacent carbon (C8) or oxygen atom.
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Amine Proton (3.56 ppm): The broad singlet at 3.56 ppm , integrating to 2H, is characteristic of the primary amine (-NH₂) protons.[1] The signal is often broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water or acid in the solvent.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule.
Table 2: ¹³C NMR Data for 2-(4-Aminophenoxy)acetonitrile (150 MHz, CDCl₃)
| Chemical Shift (δ, ppm) |
Assignment |
Rationale |
| 149.65 |
C1 |
Aromatic carbon bonded to the ether oxygen; significantly deshielded. |
| 142.42 |
C4 |
Aromatic carbon bonded to the nitrogen; deshielded by the heteroatom. |
| 117.10 |
C3, C5 |
Aromatic carbons ortho to the amine group; shielded by its electron-donating effect. |
| 116.25 |
C2, C6 |
Aromatic carbons ortho to the ether oxygen. |
| 115.60 |
C8 |
Nitrile carbon (-C≡N); characteristic chemical shift for this functional group. |
| 55.28 | C7 | Methylene carbon (-O-CH₂-); deshielded by the adjacent oxygen. |
Interpretation:
The spectrum shows six distinct signals, corresponding to the six unique carbon environments in the molecule (note the symmetry of the phenyl ring).[1]
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Aromatic Carbons (116-150 ppm): The four signals in this region confirm the four distinct types of aromatic carbons. The carbons directly attached to the electronegative oxygen (C1 at 149.65 ppm) and nitrogen (C4 at 142.42 ppm) are the most deshielded and appear furthest downfield. The other two signals at 117.10 and 116.25 ppm are for the protonated aromatic carbons. The typical chemical shift range for aromatic carbons is 125-150 ppm.[2]
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Nitrile Carbon (115.60 ppm): The signal at 115.60 ppm is assigned to the nitrile carbon (C8). This is a highly characteristic chemical shift for the C≡N group.[1]
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Aliphatic Carbon (55.28 ppm): The most upfield signal at 55.28 ppm corresponds to the methylene carbon (C7). Its position is consistent with an sp³-hybridized carbon attached to an electronegative oxygen atom.[1]
NMR Experimental Protocol
The following describes a generalized, field-proven methodology for acquiring high-quality NMR data for compounds like 2-(4-Aminophenoxy)acetonitrile.
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. While a specific experimental spectrum for this compound is not available in the searched databases, we can confidently predict the characteristic absorption bands based on its known structure and extensive spectral libraries for similar compounds.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) |
Vibration Type |
Functional Group |
Intensity |
| 3450 - 3300 |
N-H Asymmetric & Symmetric Stretch |
Primary Aromatic Amine |
Medium |
| 3100 - 3000 |
C-H Aromatic Stretch |
Aromatic Ring |
Medium |
| 2950 - 2850 |
C-H Aliphatic Stretch |
-CH₂- |
Medium |
| 2260 - 2220 |
C≡N Stretch |
Nitrile |
Medium-Sharp |
| 1620 - 1580 |
C=C Aromatic Stretch |
Aromatic Ring |
Medium-Strong |
| 1515 |
C=C Aromatic Stretch |
Aromatic Ring |
Strong |
| 1335 - 1250 |
C-N Stretch |
Aromatic Amine |
Strong |
| 1250 & 1040 | C-O-C Asymmetric & Symmetric Stretch | Aryl Alkyl Ether | Strong |
Interpretation:
The IR spectrum provides a unique fingerprint that validates the presence of all expected functional groups.
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N-H Vibrations: A primary aromatic amine will show two distinct bands in the 3450-3300 cm⁻¹ region due to the asymmetric and symmetric N-H stretching modes.[3][4] The presence of these two peaks is a definitive indicator of the -NH₂ group.
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C≡N Stretch: The nitrile group gives rise to a very characteristic, sharp absorption band in the 2260-2220 cm⁻¹ range.[1][4][5] This region of the spectrum is often uncongested, making this peak a key diagnostic marker.
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C-O-C Ether Vibrations: Aryl alkyl ethers are distinguished by two strong stretching bands.[6][7][8] An asymmetric stretch is expected near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.[6] The presence of both bands is strong evidence for the C-O-C linkage.
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Aromatic Ring Vibrations: The aromatic ring will produce several signals, including C-H stretches just above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1620-1400 cm⁻¹ region.[9]
FT-IR Experimental Protocol
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Sample Preparation: For a solid sample like 2-(4-Aminophenoxy)acetonitrile, the KBr pellet method is standard. A small amount of sample (~1 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by simply placing a small amount of the solid sample onto the crystal.
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Background Spectrum: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded to subtract the spectral contributions of atmospheric CO₂ and water vapor.
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Sample Spectrum: The sample is placed in the instrument's beam path, and the spectrum is acquired.
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Data Analysis: The resulting spectrum (a plot of transmittance vs. wavenumber) is analyzed to identify the key absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound, allowing for the confirmation of its elemental formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, providing a mass measurement with enough precision to determine a unique molecular formula.
Table 4: High-Resolution Mass Spectrometry (HRMS) Data
| Ion Type |
Calculated m/z |
Observed m/z |
Molecular Formula |
| [M+H]⁺ | 149.0715 | 149.0689 | C₈H₉N₂O⁺ |
Interpretation:
The molecular formula of 2-(4-Aminophenoxy)acetonitrile is C₈H₈N₂O, corresponding to a monoisotopic mass of 148.0637 Da.[5]
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Molecular Ion Peak: The experimental HRMS data shows an observed mass-to-charge ratio (m/z) of 149.0689 for the protonated molecule ([M+H]⁺).[1] This value is in excellent agreement with the calculated theoretical mass of 149.0715 for the formula C₈H₉N₂O⁺. This single piece of data provides extremely strong evidence for the assigned molecular formula, ruling out other potential structures with the same nominal mass.
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Fragmentation: While detailed fragmentation data is not provided in the search results, a common fragmentation pathway in Electron Ionization (EI) or Collision-Induced Dissociation (CID) would be the cleavage of the ether bond. A likely fragmentation would involve the loss of the acetonitrile group (·CH₂CN), leading to a prominent fragment ion corresponding to the 4-aminophenoxy cation at m/z 109.
MS Experimental Protocol (LC-MS)
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically a mixture of water and acetonitrile or methanol with a small amount of formic acid to promote protonation.
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Chromatographic Separation (Optional): The sample is injected into a Liquid Chromatography (LC) system to separate it from any impurities before it enters the mass spectrometer.
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Ionization: The eluent from the LC is directed into an electrospray ionization (ESI) source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules retain the charge, forming gaseous ions (e.g., [M+H]⁺).
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Mass Analysis: The ions are guided into a mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Integrated Analysis: A Self-Validating Workflow
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